molecular formula C12H7NO3 B1680543 Resorufin CAS No. 635-78-9

Resorufin

Cat. No. B1680543
CAS RN: 635-78-9
M. Wt: 213.19 g/mol
InChI Key: HSSLDCABUXLXKM-UHFFFAOYSA-N
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Patent
US05811389

Procedure details

12.1 ml of dimethyl sulphate were added at room temperature while stirring well to a suspension of 20.0 g (85.0 mmol) of resorufin, 17.6 g of freshly powdered potassium carbonate and 10 drops of tris-[2-(2-methoxyethoxy)ethyl]amine in 150 ml of dioxan. The reaction mixture was subsequently stirred at 100° for 2 hours, cooled and then treated with 150 ml of water. The solid was filtered off, washed with water and dried over phosphorus pentoxide. 11.5 g (59.5%) of resorufin methyl ether of m.p. 240°-244° (dec.) were obtained.
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(OC)(O[CH3:5])(=O)=O.[CH:8]1[C:13]([OH:14])=[CH:12][C:11]2[O:15][C:16]3[C:22](=[N:23][C:10]=2[CH:9]=1)[CH:21]=[CH:20][C:18](=[O:19])[CH:17]=3.C(=O)([O-])[O-].[K+].[K+].O>COCCOCCN(CCOCCOC)CCOCCOC.O1CCOCC1>[CH3:5][O:14][C:13]1[CH:8]=[CH:9][C:10]2[N:23]=[C:22]3[C:16]([O:15][C:11]=2[CH:12]=1)=[CH:17][C:18](=[O:19])[CH:20]=[CH:21]3 |f:2.3.4|

Inputs

Step One
Name
Quantity
12.1 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was subsequently stirred at 100° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.